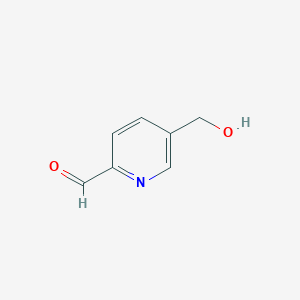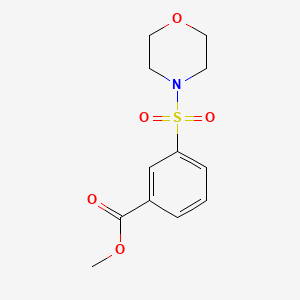
4-Hydroxy-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-methylpicolinamide is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of picolinamide, characterized by the presence of a hydroxyl group at the fourth position and a methyl group attached to the nitrogen atom
Mécanisme D'action
Target of Action
The primary target of 4-Hydroxy-N-methylpicolinamide is the Aurora-B kinase . Aurora-B kinase is a serine/threonine kinase that plays a crucial role in the regulation of mitosis . It is frequently overexpressed in various human tumors, including breast, colon, lung, ovarian, and pancreatic cancers , making it a potential target for anticancer treatments.
Mode of Action
This compound interacts with its target, Aurora-B kinase, by forming stable interactions . The compound selectively inhibits Aurora-B kinase, thereby disrupting its function . The exact nature of these interactions and the resulting changes in the target protein’s activity are still under investigation.
Biochemical Pathways
The inhibition of Aurora-B kinase by this compound affects the mitotic process, which is crucial for cell division . By inhibiting this kinase, the compound can disrupt the normal progression of mitosis, potentially leading to cell death and thus exerting its antitumor effects
Result of Action
The result of this compound’s action is a potent and broad-spectrum anti-proliferative activity against various human cancer cell lines . In fact, some derivatives of this compound have shown even better anti-proliferative activities than sorafenib, a multi-kinase inhibitor used in cancer treatment .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as 5-Hydroxy-N-methylpicolinamide, have been evaluated on human cancer cell lines . These compounds have shown potent and broad-spectrum anti-proliferative activities .
Cellular Effects
Similar compounds have shown to inhibit the proliferation of human cancer cell lines . These compounds may exert their effects by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have desired effects such as euphoria, empathy, dissociation from the physical body, and hallucinations, but may also be accompanied by adverse effects such as dizziness, confusion, psychomotor agitation, and cognitive impairment .
Dosage Effects in Animal Models
It is known that similar compounds can have desired effects at certain dosages, but may also have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways, including those involving enzymes or cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-methylpicolinamide typically involves the reaction of 4-chloro-N-methylpicolinamide with a hydroxylating agent. One common method includes the use of sodium hydroxide in an aqueous medium, followed by heating to facilitate the substitution reaction . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce various amines .
Applications De Recherche Scientifique
4-Hydroxy-N-methylpicolinamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
- 4-Chloro-N-methylpicolinamide
- 4-Amino-N-methylpicolinamide
- 4-Hydroxy-N-ethylpicolinamide
Comparison: 4-Hydroxy-N-methylpicolinamide is unique due to the presence of both a hydroxyl group and a methyl group, which confer specific chemical properties and reactivity. Compared to its analogs, this compound exhibits distinct biological activity, particularly in kinase inhibition . The hydroxyl group enhances its solubility and potential for hydrogen bonding, making it a versatile intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
N-methyl-4-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)6-4-5(10)2-3-9-6/h2-4H,1H3,(H,8,11)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQYAQCFNKEWBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=O)C=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)




![3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine](/img/structure/B2415640.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2415643.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)
![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)
![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)
